alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
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Intermediate in the preparation of Miconazole
Brand Name: Vulcanchem
CAS No.: 24155-42-8
VCID: VC21342240
InChI: InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2
SMILES: C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O
Molecular Formula: C11H10Cl2N2O
Molecular Weight: 257.11 g/mol

alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

CAS No.: 24155-42-8

Cat. No.: VC21342240

Molecular Formula: C11H10Cl2N2O

Molecular Weight: 257.11 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol - 24155-42-8

CAS No. 24155-42-8
Molecular Formula C11H10Cl2N2O
Molecular Weight 257.11 g/mol
IUPAC Name 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol
Standard InChI InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2
Standard InChI Key UKVLTPAGJIYSGN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O
Appearance White to Pale Yellow Solid
Melting Point 134-137°C

Chemical Identification and Structure

Basic Identification

Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is an imidazole derivative with specific structural characteristics. The compound is identified by the following parameters:

ParameterValue
Molecular FormulaC11H10Cl2ON2
Molecular Weight257.116 g/mol
CAS Number24155-42-8
PropertyBasic
Physical AppearanceWhite to slightly brown crystalline powder
Melting Point134-137°C

Synthesis Methods

Industrial Synthesis Process

A patented method for the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol involves a straightforward process suitable for industrial production. The method consists of the following steps:

  • Preparation of a reaction mixture containing DMF (dimethylformamide), imidazole, caustic soda flakes, and PEG600

  • Heating the mixture to 110-115°C and maintaining this temperature for 1 hour

  • Cooling to 50-55°C and adding a DMF solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol dropwise

  • Controlling the temperature between 50-55°C during addition

  • Further heating to 110-115°C for a 4-hour reaction period

  • Cooling and adding water to precipitate the product

  • Filtering, drying, and recrystallizing with methylbenzene (toluene)

This method yields approximately 51% of the final product with a melting point of 131.7-133.1°C . The synthesis approach uses relatively simple equipment and is designed to be cost-effective for industrial-scale production.

Chromatographic Analysis

Analytical Methods

Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol can be analyzed using various chromatographic techniques. Two specific approaches have been documented with detailed parameters:

Method 1: CHIRALPAK® IA-3 Column

ParameterSpecification
ColumnCHIRALPAK® IA-3 (4.6 x 50 mm, 3 μm)
Chromatographic ModeReverse Phase
Mobile Phase Composition20mM NH4CO3 aq. pH9.0 / acetonitrile = 30 / 70
Flow Rate5 mL/min
Temperature25°C
DetectionUV-VIS 230 nm
Sample Concentration0.005 mg

Results from this method show two peaks with retention times of 0.2 and 0.3 minutes, corresponding to k' values of 0.55 and 1.73, respectively. The alpha value between these peaks is 3.12, with a resolution of 4.57 .

Method 2: CHIRALPAK® AS-3R Column

ParameterSpecification
ColumnCHIRALPAK® AS-3R (4.6 x 150 mm, 3 μm)
Chromatographic ModeReverse Phase
Mobile Phase Composition20mM NH4CO3 aq. pH9.0 / acetonitrile = 60 / 40
Flow Rate1 mL/min
Temperature25°C
DetectionUV-VIS 230 nm
Sample Concentration0.005 mg

This method yields two peaks with retention times of 4.2 and 5.0 minutes, corresponding to k' values of 1.54 and 1.98, respectively. The alpha value between these peaks is 1.29, with a resolution of 3.77 .

Separation of Stereoisomers

The chromatographic methods described above demonstrate the ability to separate the stereoisomers of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. This separation is crucial for pharmaceutical applications, where specific stereoisomers may exhibit different biological activities. The high resolution values (4.57 and 3.77) indicate good separation of the isomers using both methods, though Method 1 provides a higher alpha value and resolution.

Physicochemical Properties

Physical Characteristics

Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol presents as a white to slightly brown crystalline powder . Its melting point ranges from 134-137°C according to safety data, which aligns closely with the 131.7-133.1°C reported after recrystallization in synthesis studies .

Biological Activity and Applications

Pharmacological Properties

Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol has been investigated for several potential therapeutic applications. While specific research findings must be interpreted cautiously, the compound and its derivatives have shown potential in the following areas:

  • Antiviral and antimicrobial activities

  • Hepatitis treatment, particularly for toxic hepatitis caused by various agents

  • Potential anticancer activity against liver carcinoma cells

The mechanism of action appears to involve modulation of liver enzyme levels and reduction of inflammation, which contributes to its potential hepatoprotective effects.

Structure-Activity Relationships

The biological activity of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol may be attributed to specific structural features:

  • The imidazole ring is a common pharmacophore in many bioactive compounds and may contribute to interaction with biological targets

  • The dichlorophenyl group can enhance membrane permeability and binding to hydrophobic pockets in target proteins

  • The hydroxyl group provides hydrogen bonding capabilities that may interact with specific amino acid residues in protein targets

Further detailed structure-activity relationship studies would be valuable to optimize the compound's activity and develop improved derivatives.

Analytical Identification

Spectroscopic Characterization

While specific spectroscopic data is limited in the provided search results, alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol can typically be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups such as the hydroxyl group and imidazole ring

  • Mass spectrometry to confirm molecular weight and fragmentation patterns

  • UV-VIS spectroscopy, as used in the chromatographic methods described earlier, with absorption at 230 nm

These techniques collectively provide a comprehensive identification and purity assessment of the compound.

Current Research and Future Directions

Recent Developments

Recent research on alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol has focused on optimizing synthesis methods and exploring new potential applications. The patent literature indicates ongoing interest in industrial-scale production methods that improve yield and purity while reducing costs .

Future Research Opportunities

Several promising research directions for this compound include:

  • Development of more efficient and environmentally friendly synthesis methods

  • Expanded investigation of its potential applications in treating liver diseases beyond hepatitis

  • Exploration of structure-activity relationships to design more potent and selective derivatives

  • Investigation of its potential synergistic effects when combined with other therapeutic agents

  • Detailed toxicological studies to better understand its safety profile for pharmaceutical applications

These research avenues could significantly enhance our understanding of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol and its potential contributions to pharmaceutical science.

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